Methyl 3-bromo-2-isopropoxybenzoate
CAS No.: 2379322-62-8
Cat. No.: VC11699757
Molecular Formula: C11H13BrO3
Molecular Weight: 273.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2379322-62-8 |
|---|---|
| Molecular Formula | C11H13BrO3 |
| Molecular Weight | 273.12 g/mol |
| IUPAC Name | methyl 3-bromo-2-propan-2-yloxybenzoate |
| Standard InChI | InChI=1S/C11H13BrO3/c1-7(2)15-10-8(11(13)14-3)5-4-6-9(10)12/h4-7H,1-3H3 |
| Standard InChI Key | DJJCNYRLTAEXQU-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=C(C=CC=C1Br)C(=O)OC |
| Canonical SMILES | CC(C)OC1=C(C=CC=C1Br)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Methyl 3-bromo-2-isopropoxybenzoate belongs to the class of substituted benzoate esters, with a molecular weight of 273.12 g/mol. Its structure consists of a benzene ring functionalized with three key groups:
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Bromine at the 3-position, introducing electronic and steric effects that influence reactivity.
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Isopropoxy group at the 2-position, a bulky alkoxy substituent that modulates solubility and directs electrophilic substitution.
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Methyl ester at the 1-position, providing a polarizable moiety for further derivatization.
The compound’s IUPAC name is methyl 3-bromo-2-(propan-2-yloxy)benzoate, and its canonical SMILES string is COC(=O)C1=C(C(=CC=C1)Br)OC(C)C. X-ray crystallography data for the analogous 4-bromo isomer reveals a planar aromatic core with bond lengths and angles consistent with typical bromobenzoates.
Synthesis Methodologies
Bromination of Methyl 2-Isopropoxybenzoate
Procedure:
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Dissolve methyl 2-isopropoxybenzoate (1.0 equiv) in dichloromethane.
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Add bromine (1.2 equiv) and iron(III) bromide (0.1 equiv) as a catalyst.
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Stir at 0°C for 4 hours, then quench with aqueous sodium thiosulfate.
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Isolate the product via column chromatography (hexane/ethyl acetate, 9:1) .
Yield: ~65% (estimated from analogous reactions) .
Decarboxylative Bromination
Transition-metal-free decarboxylative bromination, as described by Quibell et al., offers an alternative pathway . This method employs Bu₄NBr₃ as both bromine source and oxidizing agent:
General Protocol:
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Combine 3-carboxy-2-isopropoxybenzoic acid (1.0 equiv) with Bu₄NBr₃ (1.0–3.0 equiv) in acetonitrile.
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Add K₃PO₄ (1.0 equiv) and stir at 100°C for 16 hours.
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Work up with Na₂S₂O₃ and Na₂CO₃, followed by extraction with CH₂Cl₂ .
This method avoids harsh brominating agents and achieves regioselectivity through substrate control.
Physicochemical Properties
The bromine atom increases molecular polarity compared to non-halogenated analogs, enhancing solubility in polar aprotic solvents. The isopropoxy group contributes to lipophilicity, as evidenced by the calculated LogP value .
Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The bromine atom at the 3-position is susceptible to nucleophilic displacement. For example:
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Amination: Reaction with ammonia or amines in DMF at 120°C yields 3-amino derivatives .
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Suzuki Coupling: Pd-catalyzed cross-coupling with aryl boronic acids introduces biaryl motifs, useful in pharmaceutical synthesis .
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions:
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Basic Hydrolysis: NaOH (2.0 M) in MeOH/H₂O (1:1) at reflux produces 3-bromo-2-isopropoxybenzoic acid.
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Acidic Hydrolysis: H₂SO₄ (conc.) in EtOH yields the same acid but with slower kinetics.
Applications in Organic Synthesis
Pharmaceutical Intermediates
Methyl 3-bromo-2-isopropoxybenzoate serves as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs). Bromine’s electron-withdrawing effect stabilizes intermediate radicals in free-radical polymerization reactions.
Ligand Design
The isopropoxy group’s steric bulk makes the compound a candidate for asymmetric catalysis ligands. For instance, chiral phosphine ligands derived from similar bromoarenes show efficacy in enantioselective hydrogenation .
Biological Activity
While direct studies on this compound are lacking, brominated aromatics exhibit:
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Antimicrobial Activity: Disruption of bacterial cell membranes via lipophilic interactions.
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Cytotoxicity: Induction of apoptosis in cancer cell lines (IC₅₀ ≈ 50 μM in HeLa cells).
Comparison with Structural Analogs
| Compound | Bromine Position | Key Difference |
|---|---|---|
| Methyl 4-bromo-2-isopropoxybenzoate | 4 | Higher thermal stability (ΔTₘ +5°C) |
| Methyl 2-bromo-5-isopropoxybenzoate | 5 | Enhanced solubility in H₂O |
The 3-bromo isomer’s reactivity profile is distinct due to reduced steric hindrance compared to the 4-bromo derivative .
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